Cas no 884010-41-7 (Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)-)

Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)- structure
884010-41-7 structure
Product name:Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)-
CAS No:884010-41-7
MF:C10H11BO3
Molecular Weight:190.003543138504
CID:4290096

Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)- 化学的及び物理的性質

名前と識別子

    • Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)-
    • Boronic acid, B-(3-ethynyl-2-methoxy-5-methylphenyl)-
    • インチ: 1S/C10H11BO3/c1-4-8-5-7(2)6-9(11(12)13)10(8)14-3/h1,5-6,12-13H,2-3H3
    • InChIKey: XBFWIIFLMPMTFT-UHFFFAOYSA-N
    • SMILES: B(C1=CC(C)=CC(C#C)=C1OC)(O)O

Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-8830940-1.0g
(3-ethynyl-2-methoxy-5-methylphenyl)boronic acid
884010-41-7 95%
1.0g
$0.0 2022-12-08

Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)- 関連文献

Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)-に関する追加情報

Boronic Acid, (3-Ethynyl-2-Methoxy-5-Methylphenyl)-: A Versatile Building Block in Chemical Biology and Drug Discovery

Boronic acid, a class of organoboron compounds characterized by the B(OH)2 functional group, has long been recognized for its unique reactivity and applications in medicinal chemistry. The compound (3-Ethynyl-2-Methoxy-5-Methylphenyl)-boronic acid (CAS No. 884010-41-7) represents a specialized derivative with a phenyl ring substituted at the 3-position with an ethynyl group, the 2-position with a methoxy group, and the 5-position with a methyl group, creating a structure that balances synthetic accessibility with tailored biological activity. This compound is particularly notable for its potential in designing small molecules targeting carbohydrate-binding proteins and enzymes, as well as its utility in bioorthogonal labeling strategies due to its alkyne moiety.

The presence of an ethynyl group at the 3-position of the phenyl core enables this boronic acid to participate in copper-free click chemistry reactions, such as strain-promoted azide–alkyne cycloaddition (SPAAC), under physiological conditions. Recent studies highlight its compatibility with bioorthogonal systems, where it can be used to label glycans or proteins without interfering with native biological processes. For instance, researchers at Stanford University demonstrated in 2023 that this compound’s alkyne functionality allows efficient conjugation to azide-functionalized nanoparticles for targeted delivery of imaging agents to cancer cells expressing glycoprotein markers.

The methoxy substituent at position 2 enhances hydrophilicity while stabilizing the boron center through electron-donating effects. This property is critical in drug design, as it improves solubility and reduces aggregation tendencies observed in some phenylboronic acids. A 2023 publication in Journal of Medicinal Chemistry reported that such modifications significantly prolonged the half-life of glycosidase inhibitors derived from this scaffold when administered systemically in preclinical models.

At position 5, the methyl group contributes steric hindrance around the boron atom, modulating binding affinity toward diols such as sugars or amino acids. This steric effect has been leveraged in recent years to develop selective probes for glycosylation pathways. In a groundbreaking study published by MIT researchers earlier this year, this compound was shown to selectively bind to N-acetylglucosamine residues on cell surface receptors, enabling real-time monitoring of glycan dynamics during immune cell activation.

Synthesis of (3-Ethynyl-2-methoxy-5-methylphenyl)-boronic acid typically involves nucleophilic substitution of a haloarene precursor followed by boronation via hydroboration or Suzuki coupling protocols. A novel method described in Angewandte Chemie (May 2024) utilized palladium-catalyzed cross-coupling under microwave-assisted conditions, achieving >95% purity with reduced reaction times compared to traditional approaches. The introduction of these substituents requires precise control over regioselectivity during aromatic substitution steps—a challenge addressed through computational modeling by groups at ETH Zurich.

In drug discovery pipelines, this compound serves as an intermediate for constructing sugar mimics through reversible binding interactions with carbohydrate-recognition domains (CRDs). Its ability to form stable complexes with cis-diol groups under physiological pH has been exploited to design inhibitors for galectins—a family of β-galactoside-binding proteins implicated in tumor metastasis and autoimmune disorders. Preclinical data from GlaxoSmithKline’s 2024 Q1 report indicate that derivatives incorporating this boronic acid exhibit up to 10-fold higher selectivity for galectin-3 over galectin-1 compared to earlier generations of inhibitors.

Beyond traditional drug design applications, recent advancements have positioned (3-Ethynyl-2-methoxy-5-methylphenyl)-boronic acid as a key component in bioconjugate chemistry platforms. Its alkyne functionality enables orthogonal coupling strategies when paired with azide-functionalized therapeutics or imaging agents. In one notable application published in Nature Chemical Biology, researchers developed a dual-targeting probe using this compound’s boron-mediated glycan recognition combined with click-labeled fluorescent tags, achieving subcellular resolution imaging of glycoprotein trafficking pathways.

The structural features—specifically the combination of boronate ester formation capability, click-reactive alkyne, and hydrophobic aromatic substituents—make this compound ideal for developing multi-functional theranostic agents. Computational docking studies by Osaka University collaborators revealed optimal binding geometries when conjugated to peptidomimetics targeting epidermal growth factor receptors (EGFR), suggesting synergistic effects between sugar recognition and protein inhibition mechanisms.

In materials science applications, (3-Ethynyl) groups enable covalent attachment to polymer matrices via thiol–yne coupling reactions under mild conditions. A 2024 paper from Max Planck Institute described using this compound’s ethynyl moiety to create stimuli-responsive hydrogels capable of releasing encapsulated drugs upon glucose concentration changes—a mechanism validated through controlled release experiments mimicking diabetic microenvironments.

Pharmacokinetic evaluations conducted by Pfizer’s research division demonstrate that when incorporated into prodrug frameworks via ester linkages at the methoxy position (OCH3), metabolic stability improves while maintaining target specificity after enzymatic cleavage. This approach has shown promise in enhancing oral bioavailability for certain classes of glycosidase inhibitors traditionally limited by rapid hepatic clearance.

The unique reactivity profile arises from quantum mechanical effects observed at the boron center when adjacent substituents impose specific electronic demands. Density functional theory (DFT) calculations published in Chemical Science confirmed that the methyl (CH3) and methoxy groups stabilize transition states during cycloaddition reactions more effectively than analogous unsubstituted analogs—a discovery attributed to increased electron density around the boron atom due to resonance effects from adjacent substituents.

In vivo studies using murine models have revealed favorable biodistribution characteristics when conjugated via click chemistry linkers (alkyne) onto polyethylene glycol (PEG) carriers. These results align with emerging trends emphasizing dual-functional ligands that simultaneously enhance pharmacokinetics and provide targeting capabilities through orthogonal chemical handles on a single molecule scaffold.

Critical advantages include tunable binding affinity achieved through substituent variation—the ethynyl provides reactive handles while methoxy/methyl groups optimize physicochemical properties—and compatibility with orthogonal chemical strategies like Staudinger ligation or thioester-based activation systems reported in Bioconjugate Chemistry. Such versatility positions it uniquely within modern drug discovery toolkits compared to conventional phenolic boronic acids lacking reactive alkynes or hydrophobic tuning elements.

Safety profiles established through recent toxicity screenings indicate low cytotoxicity (<90% viability at 1 mM concentrations) across multiple cell lines when unconjugated—a property attributed partly to its reversible binding mode which prevents off-target accumulation common among irreversible protein inhibitors. This characteristic is particularly advantageous during early-phase lead optimization where minimizing cellular stress is crucial for accurate pharmacological assessment.

Literature comparisons reveal superior performance over unsubstituted phenylboronic acids in both ligand-based screening assays and covalent conjugation applications due to enhanced solubility from methoxy substitution combined with alkyne reactivity retained even after conjugation events involving other functional groups on the aromatic ring system.

Ongoing investigations focus on leveraging its ability to form dynamic covalent bonds under physiological conditions for self-assembling drug delivery systems responsive to intracellular glucose gradients—a concept validated experimentally by Kyoto University researchers who demonstrated pH-dependent aggregation behavior consistent with theoretical predictions based on substituent effects on pKa values.

In diagnostic development contexts, (methoxy) substitution facilitates radiolabeling via O-isotope incorporation while preserving native binding properties required for positron emission tomography (PET) imaging agents targeting glycosaminoglycan-rich tissues such as inflamed joints or tumor stroma regions characterized by elevated hyaluronic acid expression levels according recent findings published in Nano Letters.

Spectral characterization data confirms distinct UV-vis absorption profiles between unconjugated forms and their sugar-bound complexes—critical information validated through circular dichroism experiments showing altered secondary structure interactions when bound versus free states—a phenomenon being explored for real-time biosensing applications involving aptamer-based detection systems reported last quarter by Harvard Medical School collaborators.

Nuclear magnetic resonance (NMR) studies have identified conformational preferences influenced by substituent positions: The ethynyl (C≡CH) at meta relative to methoxy creates favorable dihedral angles during protein binding interactions compared meta-to-meta arrangements seen in older generations lacking methyl substitutions according structural analysis presented at ACS Spring 2024 meetings.

Surface plasmon resonance assays conducted at Novartis Research Institute revealed picomolar dissociation constants when interacting with galectin CRDs under physiological conditions—performance metrics exceeding previously reported analogs lacking both alkynes and methyl groups—thereby establishing it as a benchmark molecule for future inhibitor design efforts targeting carbohydrate-binding proteins involved in disease progression pathways.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD